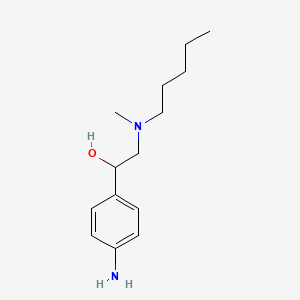
alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol is a chemical compound with a complex structure that includes an amino group, a phenyl ring, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol typically involves multi-step organic reactions. One common method includes the reaction of p-aminophenol with an appropriate alkylating agent to introduce the pentyl chain. This is followed by the introduction of the aminoethanol group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyl ring can be reduced to form cyclohexyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as alkyl halides are employed.
Major Products
The major products formed from these reactions include nitro derivatives, cyclohexyl derivatives, and various substituted phenyl compounds.
Scientific Research Applications
Alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to receptors. The pentyl chain provides hydrophobic interactions, enhancing the compound’s stability and solubility in biological systems.
Comparison with Similar Compounds
Similar Compounds
P-Aminophenyl-Alpha-D-Galactopyranoside: Similar in structure but contains a galactopyranoside moiety.
4-Aminophenyl α-D-mannopyranoside: Contains a mannopyranoside group instead of the pentyl chain.
Uniqueness
Alpha-(p-Aminophenyl)-beta-methylpentylaminoethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
108620-72-0 |
|---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-10-16(2)11-14(17)12-6-8-13(15)9-7-12/h6-9,14,17H,3-5,10-11,15H2,1-2H3 |
InChI Key |
YBDHLZHWARLIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)CC(C1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



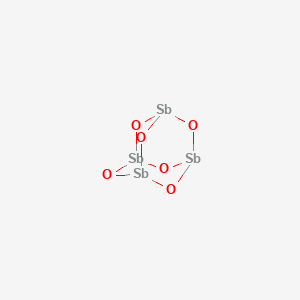
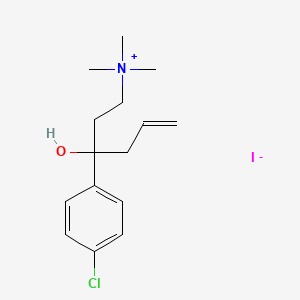
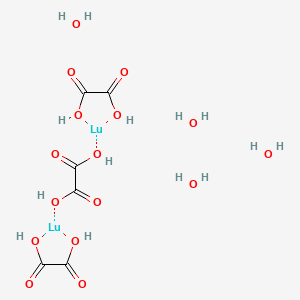
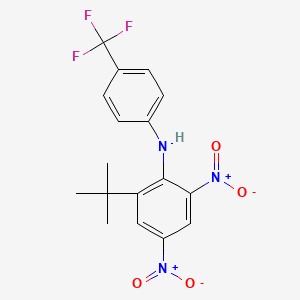

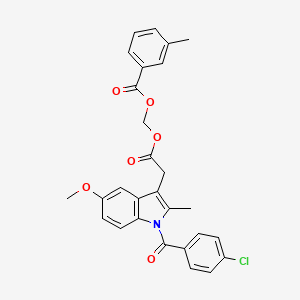
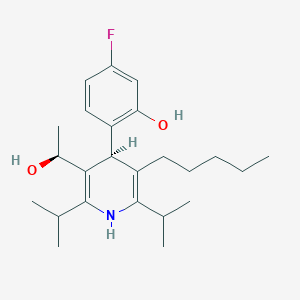
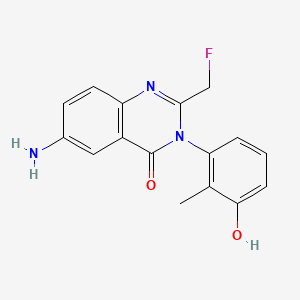

![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
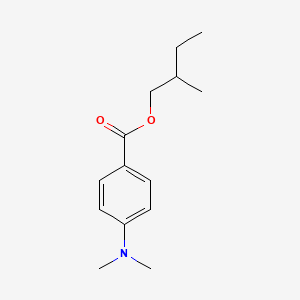

![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
